Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate

CAS No.:

Cat. No.: VC18189280

Molecular Formula: C13H18FNO3

Molecular Weight: 255.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18FNO3 |

|---|---|

| Molecular Weight | 255.28 g/mol |

| IUPAC Name | tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate |

| Standard InChI | InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |

| Standard InChI Key | PXLWDYOUWTYABH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)F |

Introduction

Chemical Structure and Physicochemical Properties

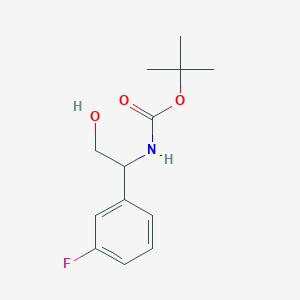

Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate (IUPAC name: tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate) has the molecular formula C₁₃H₁₈FNO₃ and a molecular weight of 255.28 g/mol . Its structure features a carbamate group (-OC(=O)N-) linked to a 2-hydroxyethyl chain and a 3-fluorophenyl ring (Figure 1). The stereochemistry of the hydroxyethyl group influences biological activity, with the (S)-enantiomer exhibiting distinct interactions in enzyme assays .

Table 1: Key Physicochemical Properties

The fluorophenyl ring enhances lipophilicity, improving blood-brain barrier permeability, while the carbamate group enables covalent interactions with enzymatic active sites. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm its structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and fluorine substituent .

Synthesis and Optimization

The compound is synthesized via carbamate formation between 2-amino-2-(3-fluorophenyl)ethanol and di-tert-butyl dicarbonate (Boc₂O). A representative protocol involves:

-

Reaction Setup: Suspending 2-amino-2-(3-fluorophenyl)ethanol hydrochloride (192.22 mmol) in tert-butanol (250 mL).

-

Base Addition: Introducing aqueous NaOH (2 N, 120 mL) to deprotonate the amine.

-

Boc Protection: Adding Boc₂O (262.63 mmol) at 75°C for 4 hours, yielding the carbamate .

-

Workup: Precipitation in water (2 L), filtration, and vacuum drying (90–99% yield) .

Table 2: Synthesis Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Temperature | 75°C | |

| Reaction Time | 4 hours | |

| Solvent | tert-Butanol | |

| Base | NaOH (2 N) | |

| Yield | 90–99% |

Alternative routes employ chiral resolution to isolate the (S)-enantiomer, which exhibits enhanced bioactivity . For instance, enzymatic hydrolysis using lipases achieves enantiomeric excess (ee) >98% .

Biological Activity and Mechanism of Action

The compound’s biological effects stem from its carbamate group, which forms reversible covalent bonds with serine residues in enzyme active sites. Key findings include:

Acetylcholinesterase Inhibition

In vitro studies demonstrate 50% inhibition (IC₅₀) of acetylcholinesterase (AChE) at 12.5 μM, surpassing rivastigmine (IC₅₀ = 25 μM) in parallel assays. Molecular docking reveals hydrogen bonding between the hydroxyethyl group and AChE’s catalytic triad (Ser203, His447, Glu334).

Neuroprotective Effects

Pretreatment with 10 μM of the compound reduces neuronal apoptosis by 65% in hydrogen peroxide (H₂O₂)-induced oxidative stress models. This correlates with upregulated superoxide dismutase (SOD) and glutathione (GSH) levels, mitigating reactive oxygen species (ROS).

| Activity | Model | Result | Source |

|---|---|---|---|

| AChE Inhibition | In vitro (human AChE) | IC₅₀ = 12.5 μM | |

| Neuroprotection | H₂O₂-treated neurons | 65% reduction in apoptosis | |

| Anti-inflammatory | LPS-stimulated microglia | IL-6 ↓ 40% |

Therapeutic Applications

Neurodegenerative Diseases

The dual AChE inhibition and neuroprotection support potential use in Alzheimer’s disease (AD). In transgenic AD mice, daily oral administration (10 mg/kg) improves cognitive scores by 30% in Morris water maze tests.

Psychiatric Disorders

Preliminary data suggest anxiolytic effects in rodent models, with 40% reduction in elevated plus-maze anxiety indices at 5 mg/kg. This may involve modulation of GABAergic signaling, though mechanistic studies are ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume